molecular formula C14H12N2O2 B176156 N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine CAS No. 17064-82-3

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine

Cat. No.: B176156
CAS No.: 17064-82-3
M. Wt: 240.26 g/mol
InChI Key: YKRSQWCMPJDBOD-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a nitro group attached to a phenyl ring and a methyl group attached to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine typically involves the condensation reaction between 4-methylbenzaldehyde and 2-nitroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The imine group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, alcohols, acid catalysts.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-amino-4-methylphenylmethanimine.

    Substitution: Various substituted imines depending on the nucleophile used.

    Oxidation: 4-methylbenzoic acid derivatives.

Scientific Research Applications

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs.

    Biological Studies: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The imine group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylphenyl)-1-(2-aminophenyl)methanimine: Similar structure but with an amino group instead of a nitro group.

    N-(4-methylphenyl)-1-(2-hydroxyphenyl)methanimine: Similar structure but with a hydroxyl group instead of a nitro group.

    N-(4-methylphenyl)-1-(2-chlorophenyl)methanimine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine is unique due to the presence of both a nitro group and an imine group, which confer distinct reactivity and properties. The nitro group can participate in redox reactions, while the imine group can undergo nucleophilic addition and substitution reactions. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-methylphenyl)-1-(2-nitrophenyl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-11-6-8-13(9-7-11)15-10-12-4-2-3-5-14(12)16(17)18/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRSQWCMPJDBOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355259
Record name (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17064-82-3
Record name (E)-N-(4-Methylphenyl)-1-(2-nitrophenyl)methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-NITROBENZYLIDENE)-P-TOLUIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of p-toluidine (10 g) and 2-nitrobenzaldehyde (14.1 g) in anhydrous ethanol was heated to reflux for 3 h. The reaction mixture was cooled to room temperature. The solvent was removed under reduced pressure. The residue was washed with diethyl ether and petro ether to give 4-methyl-N-(2-nitrobenzylidene)aniline as yellow solid (17.3 g, yield 77.2%). LC/MS m/e obsd. (ESI+) [(M+H)+] 241.2.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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